(2-Acetamido-5-chlorophenyl)boronic acid
Overview
Description
(2-Acetamido-5-chlorophenyl)boronic acid is a useful research compound. Its molecular formula is C8H9BClNO3 and its molecular weight is 213.43 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (2-Acetamido-5-chlorophenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Palladium–Carbon bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The boron reagents initially employed for Suzuki–Miyaura coupling were alkenylboranes and catechol boronic esters, both conveniently obtained through the hydroboration of terminal alkynes . By the 1990s, boronic acids had become the reagents of choice, especially for aryl couplings, primarily due to their enhanced reactivity and high atom-economy .
Pharmacokinetics
It is known that the compound has a molecular weight of 21343 .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is highly efficient and results in high atom-economy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction can be catalyzed by ethers . Additionally, dust formation should be avoided, and adequate ventilation should be ensured .
Biochemical Analysis
Biochemical Properties
(2-Acetamido-5-chlorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin, forming reversible covalent bonds with the active site serine residues. This interaction inhibits the enzymatic activity, making this compound a valuable tool in studying protease functions and developing protease inhibitors .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent induction of apoptosis in cancer cells. This compound also affects cell cycle regulation and can induce cell cycle arrest at the G1 phase .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form reversible covalent bonds with the active site serine residues of proteases. This binding inhibits the enzymatic activity by blocking the substrate access to the active site. Additionally, this compound can modulate gene expression by affecting transcription factors and signaling pathways involved in cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable at room temperature but can degrade under acidic or basic conditions. Long-term exposure to this compound in in vitro studies has shown sustained inhibition of proteasome activity and prolonged induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit proteasome activity without causing significant toxicity. At high doses, this compound can induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound tends to accumulate in the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its activity and function, as it allows the compound to interact with its target enzymes and proteins effectively .
Properties
IUPAC Name |
(2-acetamido-5-chlorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClNO3/c1-5(12)11-8-3-2-6(10)4-7(8)9(13)14/h2-4,13-14H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZGXHJFDCIMIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)NC(=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674808 | |
Record name | (2-Acetamido-5-chlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-85-7 | |
Record name | (2-Acetamido-5-chlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.